A Technical Guide to 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid: Synthesis, Properties, and Applications
A Technical Guide to 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid: Synthesis, Properties, and Applications
Introduction
In the landscape of modern drug discovery and materials science, rigid, poly-functionalized heterocyclic scaffolds are of paramount importance. They serve as versatile building blocks, enabling the systematic exploration of chemical space to achieve desired biological activity or material properties. Among these, 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid stands out as a molecule of significant interest. Its structure, featuring a central isoxazole ring flanked by two carboxylic acid moieties, offers a unique combination of rigidity, defined geometric spacing of functional groups, and synthetic tractability.
The isoxazole core itself is a well-established pharmacophore, present in numerous FDA-approved drugs where it contributes to metabolic stability and potent biological interactions.[1] This guide provides an in-depth technical overview of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, intended for researchers and professionals in medicinal chemistry, chemical biology, and materials science. We will delve into its fundamental properties, propose a logical synthetic pathway grounded in established methodologies, explore its potential applications as a bifunctional linker, and provide exemplary protocols for its handling and derivatization.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are the foundation of any research endeavor. This molecule is a solid at room temperature and requires refrigerated storage to maintain long-term stability.
| Property | Value | Source |
| CAS Number | 1375064-71-3 | [2] |
| Molecular Formula | C₁₁H₇NO₅ | [2][3] |
| Molecular Weight | 233.18 g/mol | [2][3] |
| Synonym(s) | 5-(4-carboxyphenyl)-3-isoxazolecarboxylic acid | |
| Physical Form | Solid | |
| Typical Purity | ≥95% | |
| Storage Temperature | Refrigerator | |
| InChI Key | FUWUAFDSPMHYPU-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is not abundant, a robust synthetic route can be devised based on well-established principles of isoxazole formation. The most common and effective method for constructing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne.
Here, we propose a logical and experimentally sound pathway starting from commercially available materials. The causality behind this choice is twofold: it offers a high degree of convergence, and the reaction conditions are generally mild, preserving the sensitive carboxylic acid functional groups.
An alternative and highly efficient strategy involves the NaOH-catalyzed cycloaddition-condensation of an activated primary nitro compound with an alkyne in an aqueous medium.[4] This "green chemistry" approach avoids the need for dehydrating agents and often results in high yields of the desired isoxazole.[4] The final step in either pathway is a standard ester hydrolysis (saponification) to yield the dicarboxylic acid product.
Applications in Research and Development
The unique bifunctional nature of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid makes it a valuable building block for several high-value applications.
Medicinal Chemistry: A Rigid Linker for Drug Discovery
The two carboxylic acid groups can be orthogonally functionalized to act as a rigid linker, connecting two different pharmacophores with a precise spatial orientation. This is critical in the design of:
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PROTACs (Proteolysis-Targeting Chimeras): Where precise distance and orientation between an E3 ligase binder and a target protein ligand are essential for efficacy.
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Dual-Target Inhibitors: The isoxazole scaffold can connect inhibitors for two different enzymes or receptors, creating a single molecule with a synergistic or multi-targeted therapeutic effect.
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Fragment-Based Drug Discovery (FBDD): It can be used to link two low-affinity fragments, dramatically increasing the binding affinity for a biological target.
The isoxazole core is a known contributor to favorable pharmacokinetic properties and has been explored for anti-inflammatory, analgesic, and anticancer activities.[1][5] For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have shown potent inhibitory activity against xanthine oxidase, an enzyme implicated in gout.[6]
Materials Science: Precursor for Metal-Organic Frameworks (MOFs) and Polymers
The dicarboxylic acid structure makes this molecule an excellent candidate as an organic strut for the synthesis of Metal-Organic Frameworks (MOFs). The rigidity of the isoxazole-phenyl unit can lead to the formation of porous materials with high thermal stability and specific catalytic or gas-adsorption properties. Similarly, it can be incorporated into polyesters or polyamides to create high-performance polymers with enhanced rigidity and thermal resistance.
Exemplary Experimental Protocol: Amide Coupling
To illustrate the utility of the carboxylic acid functional groups, the following is a self-validating, field-proven protocol for a standard amide coupling reaction. The causality for selecting HATU as the coupling reagent lies in its high efficiency, low rate of epimerization for chiral substrates, and ease of workup.
Objective: To couple a primary amine (e.g., benzylamine) to one of the carboxylic acid groups of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.
Materials:
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5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (1.0 eq)
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Benzylamine (1.1 eq)
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HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Anhydrous DMF (N,N-Dimethylformamide)
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Ethyl acetate (EtOAc)
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1M HCl (aq)
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Saturated NaHCO₃ (aq)
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Brine (Saturated NaCl (aq))
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Anhydrous MgSO₄
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (1.0 eq). Dissolve it in anhydrous DMF.
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Rationale: Anhydrous conditions are critical as coupling reagents like HATU are moisture-sensitive. DMF is an excellent polar aprotic solvent for dissolving the reactants.
-
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.
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Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction. A slight excess of the coupling reagent ensures complete activation.
-
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the activated mixture.
-
Rationale: A small excess of the amine ensures the complete consumption of the activated acid. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Rationale: Continuous monitoring is a self-validating step that confirms reaction completion and prevents the formation of side products from prolonged reaction times.
-
-
Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and dilute with EtOAc. c. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Rationale: The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes any unreacted starting material and byproducts from HATU. The brine wash removes residual water from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-amide product.
Safety and Handling
Proper handling of any chemical reagent is essential for laboratory safety. The following information is based on data for the target compound and structurally related molecules.[7]
| Hazard Category | GHS Information | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Signal Word | Warning |
References
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Pi Chemicals System. Isoxazole-5-carboxylic acid. [Link]
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MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
-
PubChem. 5-Methylisoxazole-4-carboxylic acid. [Link]
-
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
National Institutes of Health (NIH). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]
-
ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]
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PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
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- 2. CAS 1375064-71-3 | 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid - Synblock [synblock.com]
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